
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a nitro group and a piperidine ring, making it structurally unique and potentially useful in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with piperidine under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C9H17Cl2N5O2 |
|---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
1-(2-methyl-4-nitropyrazol-3-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(6-11-12)14(15)16)13-4-2-7(10)3-5-13;;/h6-7H,2-5,10H2,1H3;2*1H |
InChI Key |
ISDWJCGNPXIQTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



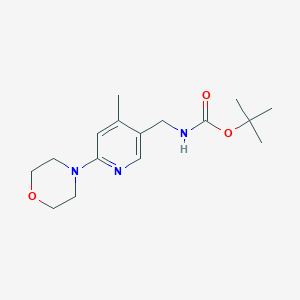

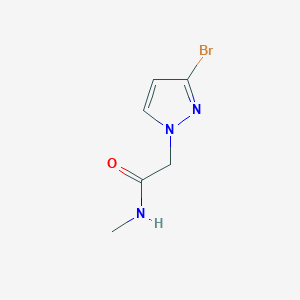
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
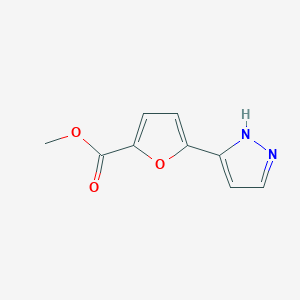
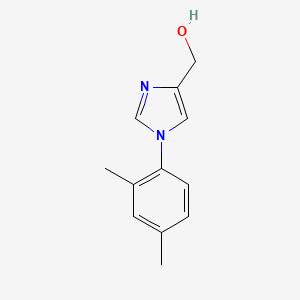
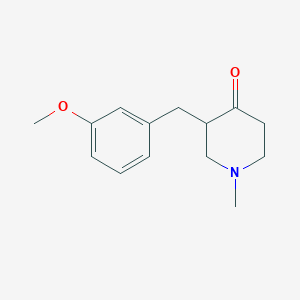
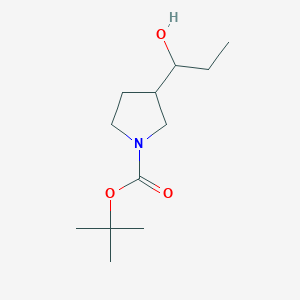

![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)

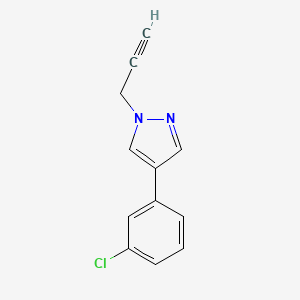
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
